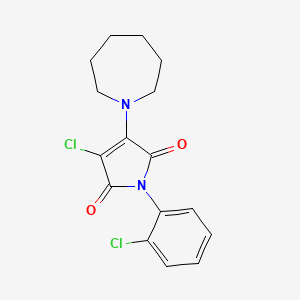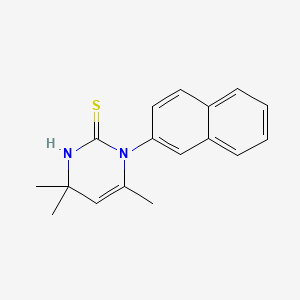
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione
描述
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione (TNAP) is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring and a naphthalene moiety. TNAP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been shown to scavenge free radicals, which are involved in oxidative stress.
Biochemical and Physiological Effects:
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been shown to scavenge free radicals and reduce oxidative stress. In vivo studies have shown that 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione reduces inflammation and oxidative stress in animal models of arthritis and cancer.
实验室实验的优点和局限性
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione. One direction is the development of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione-based drugs for the treatment of diseases such as arthritis and cancer. Another direction is the development of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione-based insecticides for agricultural applications. Further studies are also needed to understand the mechanism of action of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione and its potential toxicity at high concentrations. Finally, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione can be used as a ligand in the synthesis of metal-organic frameworks, and further studies are needed to explore the potential applications of these materials.
合成方法
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been synthesized using several methods, including the reaction of 2-naphthylamine with 4,4,6-trimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, and the reaction of 2-naphthylamine with 4,4,6-trimethyl-2-oxo-1,2-dihydropyrimidine-5-thiocyanate. The synthesis of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been achieved using a one-pot reaction of 2-naphthylamine, 4,4,6-trimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, and Lawesson's reagent. The yield of 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione obtained using these methods ranges from 70% to 90%.
科学研究应用
4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. In agriculture, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In material science, 4,4,6-trimethyl-1-(2-naphthyl)-3,4-dihydro-2(1H)-pyrimidinethione has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
属性
IUPAC Name |
4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-12-11-17(2,3)18-16(20)19(12)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPTXZUUEKDUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC3=CC=CC=C3C=C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213117 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Usaf K-1357 | |
CAS RN |
63704-50-7 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
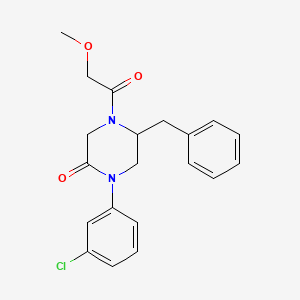

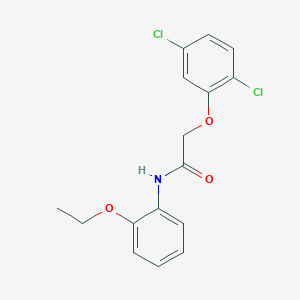
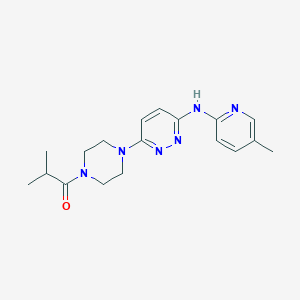
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)
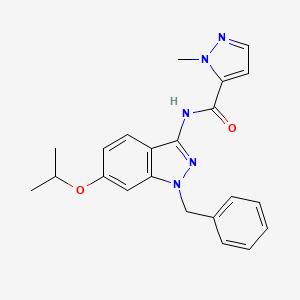
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)
